molecular formula C4H11NOS B2709600 S,S-diethyl-sulfoximine CAS No. 92523-32-5

S,S-diethyl-sulfoximine

Cat. No. B2709600
CAS RN: 92523-32-5
M. Wt: 121.2
InChI Key: APAXYIMCLKHPKO-UHFFFAOYSA-N
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Description

“S,S-diethyl-sulfoximine” is a chemical compound with the CAS Number: 92523-32-5 . Its IUPAC name is S-ethylethanesulfinamide . The molecular weight of this compound is 121.2 . It is a low melting solid .


Synthesis Analysis

The synthesis of sulfoximines, including “S,S-diethyl-sulfoximine”, has been a topic of interest in recent years . The synthesis of these compounds often involves sulfur (II), sulfur (IV), and sulfur (VI) reagents . Another method for the synthesis of N-arylated sulfoximines involves the reaction of the corresponding sulfides with cyanogen amine in the presence of a base and NBS or I2 as halogenating agents .


Molecular Structure Analysis

“S,S-diethyl-sulfoximine” has a molecular structure represented by the linear formula C4H11NOS . It contains a total of 17 bonds, including 6 non-H bonds, 2 multiple bonds, 2 rotatable bonds, and 2 double bonds .


Chemical Reactions Analysis

Sulfoximines, including “S,S-diethyl-sulfoximine”, have been studied for their chemical transformations leading to their degradation . These transformations include reductive and oxidative pathways as well as C–S bond cleavage reactions .


Physical And Chemical Properties Analysis

“S,S-diethyl-sulfoximine” is a low melting solid .

Scientific Research Applications

Insecticide Development

Sulfoximines, as represented by sulfoxaflor, form a new class of insecticides effective against a range of sap-feeding insects, including those resistant to other insecticides. They act as agonists at insect nicotinic acetylcholine receptors (nAChRs) in a unique manner compared to other nAChR-targeting insecticides, offering a distinct mode of action and structure-activity relationships (SAR) that contribute to their efficacy on resistant insect pests (Sparks et al., 2013).

Drug Discovery and Medicinal Chemistry

Sulfoximines have gained prominence in medicinal chemistry due to their versatility as a functional group in drug discovery. They have been incorporated into various drug discovery programs, demonstrating significant bioactivities and potential in hit-to-lead and lead optimization studies, with several compounds entering clinical trials. The unique properties of sulfoximines, including their ability to modulate physicochemical properties, make them attractive candidates for the development of new therapeutic agents (Mäder & Kattner, 2020).

Photochemistry

The photochemistry of sulfoximines, particularly through the study of reactive intermediates like nitrenes, has been an area of interest. Research into N-phenyl dibenzothiophene sulfoximine has explored its reactivity under UV irradiation, revealing insights into the formation of photoproducts and the mechanisms underlying S–N photocleavage. Such studies contribute to a deeper understanding of sulfoximine stability and reactivity, which is crucial for their application in various scientific domains (Isor et al., 2021).

Synthetic Chemistry

The asymmetric synthesis of sulfoximines, particularly chiral sulfoximines, has been a focal point of research due to their potential applications in agrochemicals and pharmaceuticals. Techniques for achieving high enantiomeric purity in sulfoximine synthesis are vital for their application in areas where the stereochemistry can significantly influence biological activity. Innovative synthetic approaches, such as catalytic enantioselective sulfur alkylation of sulfenamides, have been developed to produce sulfoximines with high yields and enantiomeric ratios, showcasing the adaptability and utility of sulfoximines in synthetic organic chemistry (Greenwood et al., 2022).

Safety And Hazards

“S,S-diethyl-sulfoximine” is classified under the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and using only outdoors or in a well-ventilated area .

Future Directions

Sulfoximines, including “S,S-diethyl-sulfoximine”, have received significant attention in both academia and industry in recent years . This interest has been reinforced by the introduction of new methods for preparing and efficiently accessing key sulfur-based reagents allowing further functionalisations . Therefore, the future directions of “S,S-diethyl-sulfoximine” could involve further exploration of its synthesis methods and potential applications.

properties

IUPAC Name

diethyl-imino-oxo-λ6-sulfane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H11NOS/c1-3-7(5,6)4-2/h5H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APAXYIMCLKHPKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=N)(=O)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H11NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

121.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

S,S-diethyl-sulfoximine

CAS RN

92523-32-5
Record name diethyl(imino)-lambda6-sulfanone
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